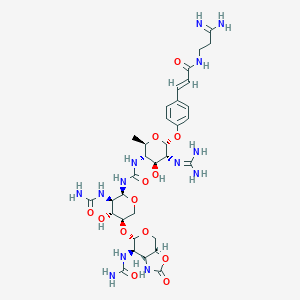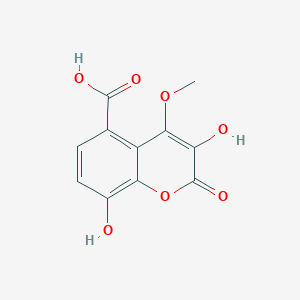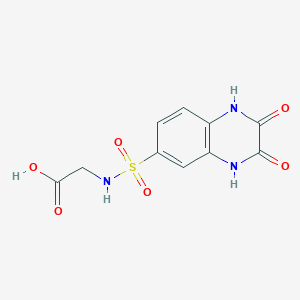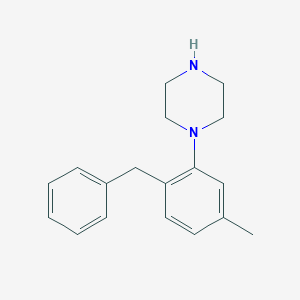
Ampal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ampal is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic amino acid derivative that has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of Ampal is not fully understood, but it is believed to interact with proteins in a specific way. It is thought that Ampal binds to specific amino acid residues in proteins and alters their conformation, leading to changes in protein function.
Biochemical and Physiological Effects:
Ampal has been found to have a range of biochemical and physiological effects. It has been shown to alter the activity of enzymes and to affect the structure and function of proteins. Ampal has also been studied for its potential to modulate the immune system and to act as an anti-inflammatory agent.
実験室実験の利点と制限
One advantage of using Ampal in lab experiments is its ability to alter protein structure and function in a specific way. This can be useful for studying the role of specific amino acid residues in protein function. However, the synthesis method for Ampal is complex and requires a high level of expertise in synthetic chemistry. Additionally, the cost of Ampal can be prohibitive for some labs.
将来の方向性
There are many potential future directions for research on Ampal. One area of interest is the development of new drugs and therapies based on the structure and function of Ampal. Another area of interest is the use of Ampal in the development of new materials and catalysts for chemical reactions. Additionally, further studies are needed to fully understand the mechanism of action of Ampal and its potential applications in scientific research.
合成法
Ampal is synthesized through a multistep process that involves the reaction of an amino acid with a carbonyl compound. The resulting compound is then subjected to a series of chemical reactions that result in the formation of Ampal. The synthesis method is complex and requires a high level of expertise in synthetic chemistry.
科学的研究の応用
Ampal has been found to have a range of potential applications in scientific research. It has been studied as a potential tool for the study of protein structure and function, as well as for the development of new drugs and therapies. Ampal has also been studied for its potential use in the development of new materials and as a potential catalyst for chemical reactions.
特性
CAS番号 |
121188-32-7 |
|---|---|
製品名 |
Ampal |
分子式 |
C6H9NO |
分子量 |
111.14 g/mol |
IUPAC名 |
4-amino-4-methylpent-2-ynal |
InChI |
InChI=1S/C6H9NO/c1-6(2,7)4-3-5-8/h5H,7H2,1-2H3 |
InChIキー |
ZMAIVKIYUIAWSA-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CC=O)N |
正規SMILES |
CC(C)(C#CC=O)N |
その他のCAS番号 |
121188-32-7 |
同義語 |
4-amino-4-methyl-2-pentyne-1-al AMPAL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




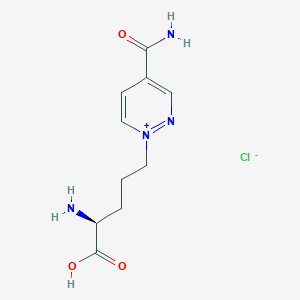


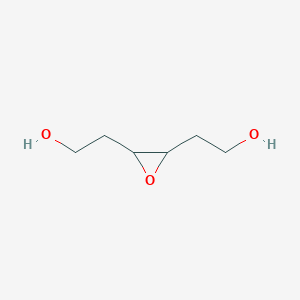

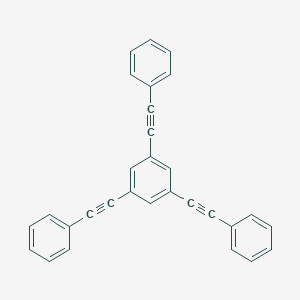
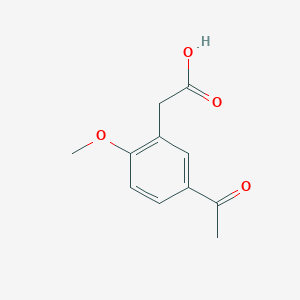
![(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B53752.png)
![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)
